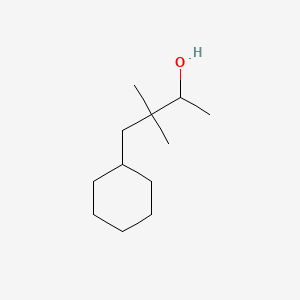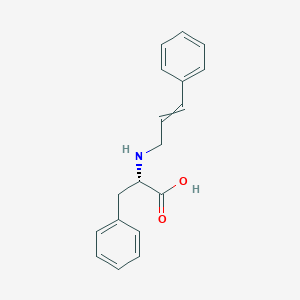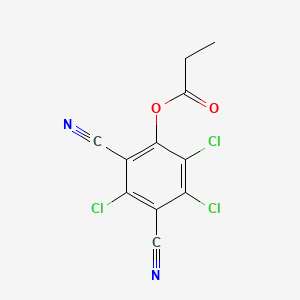
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with nitrile, hydroxy, and trichloro groups, along with a propionate ester. Its chemical properties make it a valuable substance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate typically involves multi-step organic reactions. One common method includes the chlorination of 1,3-benzenedicarbonitrile followed by hydrolysis and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The subsequent steps of hydrolysis and esterification are carried out in reactors designed to handle the specific reaction conditions. Quality control measures are essential to maintain the consistency and safety of the final product.
化学反应分析
Types of Reactions
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: Similar structure but with a methoxy group instead of a hydroxy group.
Chlorothalonil: A fungicide with a similar trichloro-substituted benzene ring.
Uniqueness
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
67205-35-0 |
|---|---|
分子式 |
C11H5Cl3N2O2 |
分子量 |
303.5 g/mol |
IUPAC 名称 |
(2,3,5-trichloro-4,6-dicyanophenyl) propanoate |
InChI |
InChI=1S/C11H5Cl3N2O2/c1-2-7(17)18-11-6(4-16)8(12)5(3-15)9(13)10(11)14/h2H2,1H3 |
InChI 键 |
OKFGRXMYBKUIKX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
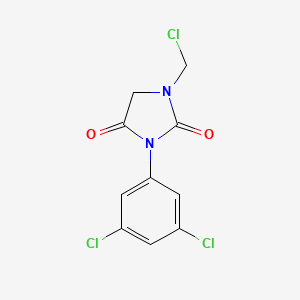
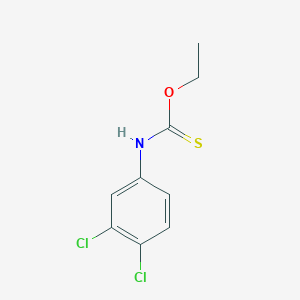

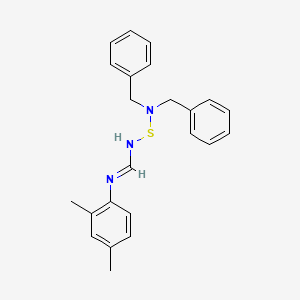




![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
